molecular formula C14H8F2N2O4 B14419789 1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene CAS No. 83004-37-9

1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene

Cat. No.: B14419789
CAS No.: 83004-37-9
M. Wt: 306.22 g/mol
InChI Key: GFHYUWJSDJHASR-UHFFFAOYSA-N
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Description

1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene is an organic compound characterized by the presence of two fluorine atoms and two nitrophenyl groups attached to an ethene backbone

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of fluorine atoms.

    Addition Reactions: The ethene backbone allows for addition reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2,2-bis(4-nitrophenyl)ethene involves its interaction with nucleophiles, leading to substitution or addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorine and nitrophenyl groups, which impart distinct chemical properties and reactivity.

Properties

CAS No.

83004-37-9

Molecular Formula

C14H8F2N2O4

Molecular Weight

306.22 g/mol

IUPAC Name

1-[2,2-difluoro-1-(4-nitrophenyl)ethenyl]-4-nitrobenzene

InChI

InChI=1S/C14H8F2N2O4/c15-14(16)13(9-1-5-11(6-2-9)17(19)20)10-3-7-12(8-4-10)18(21)22/h1-8H

InChI Key

GFHYUWJSDJHASR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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